molecular formula C16H16N8O B560069 Cc-115 CAS No. 1228013-15-7

Cc-115

货号 B560069
CAS 编号: 1228013-15-7
分子量: 336.4
InChI 键: GMYLVKUGJMYTFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CC-115 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) with IC50 values of 0.013 μM and 0.021 μM, respectively . It has potential antineoplastic activity .


Synthesis Analysis

The synthesis of CC-115 involves the combination of ethyl 2-(3,5- dibromopyrazin-2-ylamino)acetate, propan-2-amine, N,N-diisopropylethylamine, and dimethylsulfoxide in a sealed tube with a stir bar and heated in an oil bath at 150 °C for 14 hours .


Chemical Reactions Analysis

CC-115 is a substrate of ATP-binding cassette G2 (ABCG2), a member of the ATP-binding cassette transporter superfamily . ABCG2 overexpression significantly increases resistance to CC-115 . Inhibiting ABCG2 function, using small-molecule inhibitors, sensitizes cancer cells to CC-115 .


Physical And Chemical Properties Analysis

CC-115 has a molecular weight of 336.35 . It is a crystalline solid .

科学研究应用

1. Application in Prostate Cancer Research

  • Summary of the Application : CC-115, a dual mTORC1/2 and DNA-PK inhibitor, has shown promising antitumor activity when combined with androgen receptor (AR) inhibition in pre-clinical models .
  • Methods of Application : A Phase 1b multicenter trial was conducted, evaluating enzalutamide with escalating doses of CC-115 in AR inhibitor-naive mCRPC patients . The primary endpoints were safety and RP2D. Secondary endpoints included PSA response, time-to-PSA progression, and radiographic progression .
  • Results or Outcomes : In 40 evaluable patients, 80% achieved ≥50% reduction in PSA (PSA50), and 58% achieved 90% reduction in PSA (PSA90) by 12 weeks . Median time-to-PSA progression was ≥ 14.7 months and median rPFS was 22.1 months .

2. Application in Melanoma Research

  • Summary of the Application : CC-115, a dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK), has shown potential in inducing cell death in melanoma cells and has radiosensitizing potential .
  • Methods of Application : Melanoma cell lines and healthy-donor skin fibroblast cell lines were treated with CC-115 and ionizing irradiation (IR). Apoptosis, necrosis, and cell cycle distribution were analyzed. Colony forming assays were conducted to study radiosensitizing effects .
  • Results or Outcomes : An increasing concentration of CC-115 resulted in increased cell death in most of the malignant cell lines . CC-115 showed radiosensitizing potential in 7 out of 9 melanoma cell lines, but not in healthy skin fibroblasts .

3. Application in Non-Small Cell Lung Cancer Research

  • Summary of the Application : CC-115, a potent DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) dual blocker, has been evaluated for its activity in different human NSCLC cells . It has shown potential in hindering NSCLC cell growth .
  • Methods of Application : The activity of CC-115 was evaluated in various primary human NSCLC cells and A549 cells. The study focused on the effects of CC-115 on cell viability, cell proliferation, cell cycle progression, and cell migration/invasion . In vivo studies were also conducted where CC-115 was orally administered to nude mice with primary NSCLC cell xenografts .
  • Results or Outcomes : CC-115 potently inhibited viability, cell proliferation, cell cycle progression, and hindered cell migration/invasion in NSCLC cells . It provoked apoptosis in CC-115-stimulated NSCLC cells . In vivo studies showed that CC-115 oral administration in nude mice remarkably suppressed primary NSCLC cell xenograft growth .

4. Application in DNA Repair Research

  • Summary of the Application : CC-115 is a dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK) that is currently being studied in phase I/II clinical trials . DNA-PK is essential for the repair of DNA-double strand breaks (DSB) .
  • Methods of Application : The activity of CC-115 was evaluated in various cell lines. The study focused on the effects of CC-115 on DNA repair mechanisms .
  • Results or Outcomes : The results of the study showed that CC-115 has potential in inhibiting DNA repair mechanisms, which could have implications in cancer treatment .

安全和危害

CC-115 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

CC-115 is currently being studied in phase I/II clinical trials . It has shown potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines . Based on the data, CC-115 treatment could be a promising approach for patients with metastatic melanoma, particularly in combination with radiotherapy .

属性

IUPAC Name

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYLVKUGJMYTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cc-115

CAS RN

1228013-15-7
Record name CC-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-115
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CC-115
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,240
Citations
P Munster, M Mita, A Mahipal… - Cancer management …, 2019 - Taylor & Francis
… the safety and tolerability, as well as the pharmacokinetics (PK) of CC-115. Secondary objectives were to evaluate the pharmacodynamic properties of CC-115 and preliminary efficacy. …
Number of citations: 66 www.tandfonline.com
DS Mortensen, SM Perrin-Ninkovic… - Journal of medicinal …, 2015 - ACS Publications
… This work resulted in the selection of CC-115 for clinical development. … This work ultimately led to the identification of CC-115, with favorable physicochemical and pharmacokinetic …
Number of citations: 75 pubs.acs.org
F Bürkel, T Jost, M Hecht, L Heinzerling… - International Journal of …, 2020 - mdpi.com
… Based on our data CC-115 treatment could be a promising approach for patients with … following CC-115 treatment in 4 melanoma cell cultures in which we therefore suggest a CC-115 …
Number of citations: 25 www.mdpi.com
T Tsuji, LM Sapinoso, T Tran, B Gaffney, L Wong… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… CC-115 inhibits colony formation of ATM-deficient cells more … In conclusion, CC-115 inhibits both mTOR signaling and NHEJ … ) markers but also support CC-115 clinical development in …
Number of citations: 58 www.ncbi.nlm.nih.gov
B Zheng, X Sun, XF Chen, Z Chen, WL Zhu… - Aging (Albany …, 2020 - ncbi.nlm.nih.gov
… CC-115 is a dual inhibitor of DNA-PKcs and mTOR, both are valuable therapeutic targets for renal cell carcinoma (RCC). Our results showed that CC-115 … CC-115 inhibited DNA-PKcs …
Number of citations: 10 www.ncbi.nlm.nih.gov
PN Munster, A Mahipal, JJ Nemunaitis, MM Mita… - 2016 - ascopubs.org
… Phase 1a/b study of CC-115 given orally once or twice daily until … from one subject dosed with CC-115. Tumor responses during … Conclusions: CC-115 was well tolerated with toxicities …
Number of citations: 23 ascopubs.org
F Chen, H Zhao, C Li, P Li, Q Zhang - Cell Death Discovery, 2022 - nature.com
… , CC-115-induced primary NSCLC cell death was more potent than combined inhibition of DNA-PK plus mTOR. Further studies found that CC-115 … In vivo studies showed that CC-115 …
Number of citations: 3 www.nature.com
T Zhang, MQ Liu, GS Xie, DM Wu, PW Luo, T Liu… - Journal of …, 2023 - ncbi.nlm.nih.gov
… whether CC-115 is effective against lung adenocarcinoma (LUAD). In the present study, we found that CC-115 … We demonstrated that CC-115 exerts antitumor effects in LUAD through …
Number of citations: 2 www.ncbi.nlm.nih.gov
R Rahman, L Trippa, G Fell, EQ Lee… - 2021 - ascopubs.org
… the CC-115 arm that was attributable to adaptive randomization. Results: Twelve patients were randomized to CC-115; … Based on early PFS results, randomization probability to CC-115 …
Number of citations: 6 ascopubs.org
R Rahman, L Trippa, G Fell, E Lee… - Neuro …, 2020 - academic.oup.com
… To investigate CC-115 in newly diagnosed glioblastoma and explore potential genomic biomarker associations, CC-115 was evaluated in the Individualized Screening Trial of …
Number of citations: 3 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。